Repinotan
Descripción general
Descripción
Synthesis Analysis
Bayer Healthcare AG synthesized Repinotan in three main reaction sequences . A form with a metabolically stable 14 carbon-label was necessary for pharmacokinetic studies .
Molecular Structure Analysis
This compound has a molecular formula of C21H24N2O4S . Its average mass is 400.49 g/mol and its monoisotopic mass is 400.145691 Da .
Chemical Reactions Analysis
This compound is a 5-HT1A receptor agonist which inhibits glutamate-induced depolarization . The effect of this compound in neuronal cells has been reported to be mediated by a variety of mechanisms/signaling pathways .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H24N2O4S . Its average mass is 400.49 g/mol and its monoisotopic mass is 400.145691 Da . The elemental analysis shows that it contains C (62.98%), H (6.04%), N (6.99%), O (15.98%), and S (8.01%) .
Aplicaciones Científicas De Investigación
Neuroprotective Efficacy in Stroke and Brain Injury
Repinotan, a serotonin (5-HT)1A receptor full agonist, has been studied for its neuroprotective effects in ischemic stroke and traumatic brain injury. A Phase IIb study investigated the efficacy of this compound in acute ischemic stroke patients but failed to demonstrate a clinical benefit, leading to the discontinuation of its development for this application (Teal et al., 2009). However, its potent neuroprotective effects were observed in animal models of stroke and traumatic brain injury, showing significant reductions in infarct volume and improvements in functional outcomes (Mauler & Horváth, 2005).
Application in Traumatic Brain Injury
This compound has also been investigated in patients with severe traumatic brain injury. In a randomized, double-blind, placebo-controlled study, various doses of this compound showed no adverse effects on intracranial pressure, hemodynamic parameters, or laboratory parameters. The proportion of patients with good outcomes was slightly higher in this compound-treated patients compared to placebo (Öhman, Braakman, & Legout, 2001).
Neuroprotection Mechanisms
This compound's neuroprotective properties are attributed to its activation of the 5-HT1A receptor, leading to neuronal hyperpolarization and reduced glutamate release. These mechanisms protect neurons against overexcitation. Experimental studies indicate that this compound affects various mechanisms involved in brain injury, including the modulation of death-inhibiting proteins, growth factors, and the suppression of certain enzyme activities, suggesting its potential in treating acute ischemic stroke (Berends, Luiten, & Nyakas, 2006).
Pharmacokinetics and Tolerability
Studies on this compound's pharmacokinetics show that it is well-tolerated in different doses and its adverse events are similar in frequency to those observed with placebo. Trends towards better tolerability and some evidence of efficacy were noted at specific doses (Teal, Silver, & Simard, 2005).
Mecanismo De Acción
Repinotan acts as a 5-HT1A receptor agonist which inhibits glutamate-induced depolarization . Its effect in neuronal cells is mediated by a variety of mechanisms/signaling pathways, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release, extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression or inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17/h1-4,7-10,17,22H,5-6,11-15H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYBFMRFXNDIPO-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162857 | |
Record name | Repinotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Repinotan is a 5-HT1A receptor agonist which inhibits glutamate induced depolarization. The effect of repinotan in neuronal cells has been reported to be mediated by a variety of mechanisms/signaling pathways, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release (probably via opening of K+ channels leading to membrane hyperpolarization), extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression or inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta. | |
Record name | Repinotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06506 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
144980-29-0 | |
Record name | Repinotan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144980-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Repinotan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Repinotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06506 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Repinotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPINOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PB82Z52L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.